Sulcatone

Flavor Chemistry Food Science Carotenoid-derived Volatiles

6-Methyl-5-hepten-2-one (CAS 110-93-0), also known as sulcatone or methyl heptenone, is a naturally occurring unsaturated methyl ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. It is a colorless to pale yellow liquid with a characteristic fruity, citrus-like, and slightly musty odor.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 110-93-0
Cat. No. B042903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcatone
CAS110-93-0
Synonyms2-Methyl-2-hepten-6-one;  2-Methyl-2-heptene-6-ketone;  2-Methyl-2-heptene-6-one;  2-Methyl-6-oxo-2-heptene;  2-Oxo-6-methylhept-5-ene;  6-Methyl-5-hepten-2-ketone;  6-Methyl-5-hepten-2-one;  6-Methyl-5-heptene-2-one;  6-Methyl-Δ5-hepten-2-one;  Isoprenylacet
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=CCCC(=O)C)C
InChIInChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
InChIKeyUHEPJGULSIKKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALL PROP WITH ALCOHOL, ETHER
3351 /mg/L @ 20 °C (exp)
Insoluble in water;  soluble in oils and organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-hepten-2-one (CAS 110-93-0) Procurement Guide: Key Properties and Regulatory Status


6-Methyl-5-hepten-2-one (CAS 110-93-0), also known as sulcatone or methyl heptenone, is a naturally occurring unsaturated methyl ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . It is a colorless to pale yellow liquid with a characteristic fruity, citrus-like, and slightly musty odor [1]. Its physicochemical properties include a density of 0.855 g/mL at 25°C and a boiling point of 73°C at 18 mmHg . It is a globally approved flavoring substance with FEMA number 2707, JECFA number 1120, and FDA 21 CFR 172.515 clearance [2].

6-Methyl-5-hepten-2-one (CAS 110-93-0) Differentiation: Why Generic Substitution Fails


Generic substitution of 6-Methyl-5-hepten-2-one with other volatile ketones such as geranylacetone, heptan-2-one, or 6-methyl-5-heptan-2-one is not scientifically or functionally equivalent. While these compounds may share structural motifs or originate from similar biosynthetic pathways, their specific roles in sensory perception, semiochemical communication, and chemical synthesis diverge significantly. For example, 6-Methyl-5-hepten-2-one is a primary contributor to tomato-like flavor, often representing 22-46% of the total volatile profile in certain tomato landraces [1]. In contrast, its close analog geranylacetone, a C13 norisoprenoid, imparts a distinctly different fruity-floral aroma and exhibits different behavioral activity in insect bioassays [2]. Furthermore, the unique reactivity of 6-Methyl-5-hepten-2-one, such as its ability to undergo two-carbon homologation to citral, is not a generic property shared by all ketones and is critical for specific industrial syntheses . Therefore, procurement decisions based solely on chemical class or supplier recommendations of 'similar' compounds can lead to product failure in flavor formulations, inaccurate ecological studies, or inefficient chemical processes.

6-Methyl-5-hepten-2-one (CAS 110-93-0) Comparative Evidence Guide: Quantified Differentiation vs. Analogs


Quantitative Dominance of 6-Methyl-5-hepten-2-one in Tomato Flavor Volatiles vs. Geranylacetone

In tomato flavor analysis, 6-Methyl-5-hepten-2-one (MHO) exhibits significantly higher relative abundance compared to the structurally related C13 norisoprenoid, geranylacetone (GA). In a study of ten Italian tomato landraces, MHO was the predominant volatile, constituting between 22% and 46% of the total volatile profile across all samples [1]. A separate quantitative study on carotenoid-derived volatiles in tomato fruits at the red ripe stage showed MHO at 7.7 ng/g FW in wild-type fruit, which was significantly lower than its levels in lycopene-overexpressing lines (20.43-32.08 ng/g FW). In the same samples, geranylacetone levels in wild-type were only 0.86 ng/g FW, increasing to 18.55-21.14 ng/g FW in overexpression lines [2]. This demonstrates that MHO is not only a primary flavor volatile but that its accumulation in tomato is quantitatively distinct from that of geranylacetone, both in baseline and enhanced-carotenoid scenarios.

Flavor Chemistry Food Science Carotenoid-derived Volatiles

Synergistic Repellency with Geranylacetone vs. DEET in Field Trials

6-Methyl-5-hepten-2-one, when formulated in a specific 1:1 ratio with geranylacetone, exhibits potent repellency against biting midges (Culicoides impunctatus) that exceeds the performance of DEET at low concentrations. In field trials, a 1:1 mixture of 6-Methyl-5-hepten-2-one and geranylacetone provided 87% repellency at 0 hours, 77.4% at 1 hour, 74.2% at 2 hours, and 31.6% at 3 hours post-application [1]. This mixture outperformed DEET, which was presented at low concentrations. Critically, this high-level repellency is a synergistic effect of the binary mixture; neither compound alone achieved this level of protection in the field [1].

Semiochemistry Vector Control Entomology

Irreplaceable Intermediate for Citral Synthesis via Two-Carbon Homologation

6-Methyl-5-hepten-2-one serves as a direct and efficient precursor for the synthesis of citral (3,7-dimethyl-2,6-octadienal), a major aroma chemical, via a two-carbon homologation strategy . This synthetic pathway is specific to the structure of 6-Methyl-5-hepten-2-one, leveraging its terminal methyl ketone group. Alternative C8 ketones lacking this specific unsaturation and substitution pattern (e.g., heptan-2-one, 6-methyl-5-heptan-2-one) cannot undergo the same sequence of reactions to yield citral with comparable efficiency . The patent literature further underscores the industrial relevance of this route; for example, one process achieves a yield of 90.8% for 6-Methyl-5-hepten-2-one itself, highlighting the optimization of its own synthesis as a critical step toward downstream high-value products like citral and ultimately vitamins A and E [1].

Synthetic Chemistry Terpenoid Synthesis Flavor Precursor

Distinct Flavor Profile vs. Heptan-2-one and Heptan-4-one in Sensory Applications

In flavor formulations, 6-Methyl-5-hepten-2-one provides a unique organoleptic profile that bridges the characteristics of its close structural analogs. Heptan-2-one is characterized by a distinct 'blue cheese' note and is primarily used in dairy flavors [1]. Heptan-4-one, conversely, is distinctly fruity and pineapple-like [1]. 6-Methyl-5-hepten-2-one occupies a unique intermediate space, offering a 'soft and attractive fruity character, combined with a modest hint of blue cheese' [1]. This 'contrarian combination' is not an additive property of the two analogs but a unique sensory signature that broadens its applicability beyond the limited domains of heptan-2-one (dairy) or heptan-4-one (specific fruits) [1].

Flavor Technology Sensory Science Food Chemistry

RIFM Safety Assessment: Genotoxicity and Sensitization Data for Regulatory Compliance

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated 6-Methyl-5-hepten-2-one across 7 human health endpoints [1]. The assessment concluded that, based on existing data, 6-Methyl-5-hepten-2-one 'does not present a concern for genotoxicity' [1]. Furthermore, a human repeated insult patch test (HRIPT) with 25 volunteers showed no evidence of skin sensitization at the tested concentration [2]. This definitive safety profile, documented in a peer-reviewed assessment, provides a clear regulatory pathway for its use in fragrance and flavor applications, as evidenced by its approval by JECFA, FEMA, and the FDA [REFS-1, REFS-3].

Toxicology Regulatory Science Fragrance Safety

Species-Specific Semiochemical Function: Alarm Pheromone in Ants

6-Methyl-5-hepten-2-one (sulcatone) is a well-documented alarm/panic pheromone utilized by numerous ant species (Hymenoptera: Formicidae) for chemical communication [1]. This ecological function is highly specific and structure-dependent. For instance, the related compound geranylacetone is a C13 norisoprenoid associated with plant volatiles and acts as a mosquito repellent in synergy with MHO, but it is not a known ant alarm pheromone. Similarly, 6-methyl-5-heptan-2-one (the saturated analog) exhibits different behavioral activity in insect bioassays; a study on Culex mosquitoes showed that 6-methyl-5-heptan-2-one and geranylacetone in different ratios can influence attraction, but the specific alarm pheromone function in ants is unique to the unsaturated MHO [2].

Semiochemistry Chemical Ecology Pheromone Biology

6-Methyl-5-hepten-2-one (CAS 110-93-0): Validated Research and Industrial Application Scenarios


Tomato Flavor Reconstitution and Enhancement

Based on quantitative evidence that 6-Methyl-5-hepten-2-one constitutes 22-46% of the volatile profile in certain tomato varieties and is a primary contributor to tomato-like flavor [1], procurement of this compound is essential for authentic tomato flavor reconstitution. In lycopene-enhanced tomato lines, its concentration can reach up to 32.08 ng/g FW, significantly higher than related compounds like geranylacetone [2]. Substitution with other ketones or equal-weighting with analogs like geranylacetone would yield an unauthentic sensory profile. Recommended use level in final food product is 1.1-1.3 mg/kg [3].

Semiochemical-Based Pest Repellent Development

For researchers developing next-generation insect repellents, the specific 1:1 binary mixture of 6-Methyl-5-hepten-2-one and geranylacetone is a functionally defined entity. Field trials demonstrated 87% repellency against biting midges at 0 hours, declining to 31.6% at 3 hours, which exceeded the performance of DEET at low concentrations [1]. This synergistic effect is lost if either component is substituted. Procurement of high-purity 6-Methyl-5-hepten-2-one is therefore critical for replicating or advancing this novel repellent system.

Synthesis of Citral and Terpenoid-Derived Vitamins

In industrial organic synthesis, 6-Methyl-5-hepten-2-one is a key intermediate for the production of citral via a specific two-carbon homologation reaction [1]. Citral is itself a precursor to vitamins A, E, and K, as well as numerous fragrance compounds [2]. Optimized industrial processes have achieved yields of up to 90.8% for the synthesis of 6-Methyl-5-hepten-2-one, underscoring its commercial viability [3]. Procurement of this specific intermediate is non-negotiable for these synthetic pathways; alternative C8 ketones cannot serve as drop-in replacements.

Flavor Creation Requiring a Versatile Fruity-Cheesy Note

Flavorists seeking a ketone note that bridges the gap between the dominant 'blue cheese' character of heptan-2-one and the 'pineapple' character of heptan-4-one should select 6-Methyl-5-hepten-2-one. Its unique profile, described as 'a soft and attractive fruity character, combined with a modest hint of blue cheese,' [1] makes it a versatile building block for complex fruit, vegetable, and savory flavors. Its established safety profile and global regulatory approval [2] further support its use in commercial food and beverage products.

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